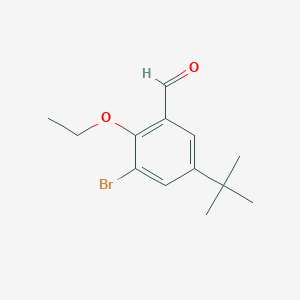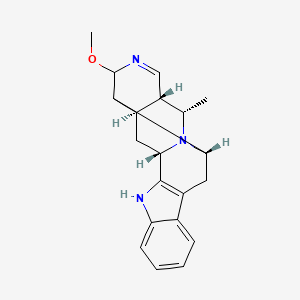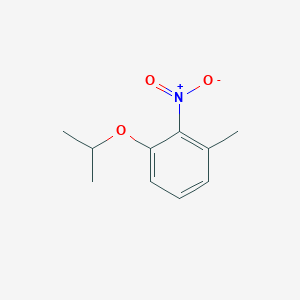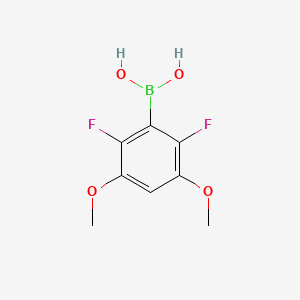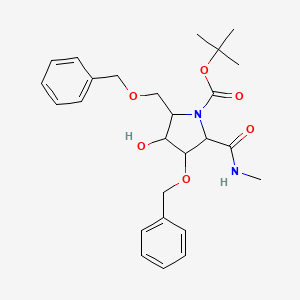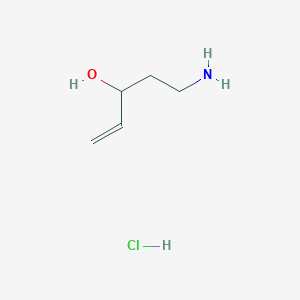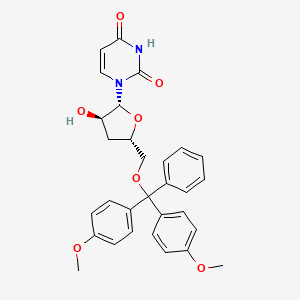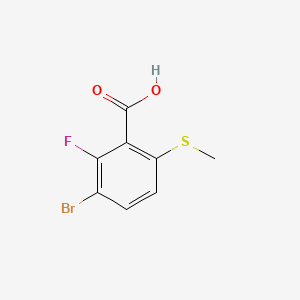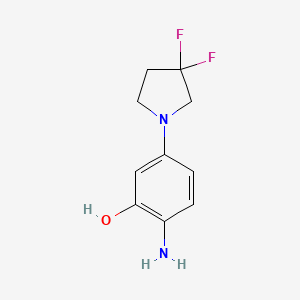
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoropyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a phenol group.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with a benzamide group instead of a phenol group.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is unique due to the presence of both an amino group and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The difluoropyrrolidinyl group further enhances its chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12F2N2O |
|---|---|
分子量 |
214.21 g/mol |
IUPAC 名称 |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-4-14(6-10)7-1-2-8(13)9(15)5-7/h1-2,5,15H,3-4,6,13H2 |
InChI 键 |
XYJGVSJJIMZIOP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



